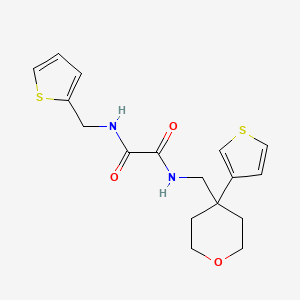

N1-(thiophen-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(18-10-14-2-1-8-24-14)16(21)19-12-17(4-6-22-7-5-17)13-3-9-23-11-13/h1-3,8-9,11H,4-7,10,12H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPMYCVUSXSIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(thiophen-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of thiophene rings and a tetrahydro-pyran moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of 348.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.5 g/mol |

| CAS Number | 2034518-61-9 |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Intermediate Compounds : Starting from thiophene derivatives, the reaction often uses oxalyl chloride and various amines.

- Reaction Conditions : Common solvents include dichloromethane, with catalysts like triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating cellular processes related to growth and apoptosis.

Pharmacological Properties

- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor effects by inhibiting cell proliferation in cancer models.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

- Neuroprotective Properties : Some derivatives have been explored for their neuroprotective effects, potentially beneficial in neurodegenerative conditions.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiophene-containing oxalamides, revealing that modifications to the thiophene rings can significantly enhance biological activity.

Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of thiophene rings is associated with enhanced bioactivity, making this compound a candidate for further investigation as an anticancer agent.

Case Study : A study evaluating the cytotoxic effects of related oxalamides demonstrated that they inhibited cell proliferation in breast cancer models, suggesting that N1-(thiophen-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide could have similar effects.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, preliminary studies suggest it may inhibit Nicotinamide N-Methyltransferase (NNMT), which is implicated in various metabolic disorders.

Study Insights : Research on NNMT inhibitors revealed that compounds with oxalamide linkages effectively reduced enzyme activity, indicating a pathway for therapeutic development targeting metabolic diseases.

Polymer Chemistry

The oxalamide structure provides excellent thermal stability and mechanical properties when incorporated into polymer matrices. This characteristic makes it suitable for developing advanced materials with specific functionalities.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling thiophene-containing precursors via oxalamide bond formation. A two-step procedure is recommended:

- Step 1 : React thiophen-2-ylmethylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.

- Step 2 : Couple with the tetrahydropyran-modified thiophen-3-ylmethylamine using HATU as a coupling agent in anhydrous DMF (40°C, 12h). Yields (~70–85%) depend on stoichiometric ratios and solvent purity. For characterization, use NMR (¹H/¹³C) and LC-MS to confirm intermediates and final product .

Q. Which purification techniques are most effective for isolating this compound?

Methodological Answer: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol-dioxane (1:2) yields high-purity product (>95%). Monitor via TLC (Rf ~0.3 in 3:7 hexane:EtOAc). For polar impurities, use preparative HPLC with a C18 column (ACN:H2O + 0.1% TFA) .

Q. How can structural confirmation be achieved using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Thiophene protons appear as doublets at δ 6.8–7.2 ppm. The tetrahydropyran methylene groups show multiplet splitting (δ 3.2–4.0 ppm).

- ¹³C NMR : Oxalamide carbonyls resonate at δ 165–170 ppm.

- MS : ESI-MS ([M+H]+) confirms molecular weight. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. What solvents are compatible with this compound for in vitro assays?

Methodological Answer: Solubility is highest in DMSO (>50 mM). For aqueous buffers (e.g., PBS), prepare stock in DMSO and dilute to <1% v/v. Avoid chlorinated solvents (e.g., DCM) due to potential thiophene ring interactions .

Q. Are there reported analogs with similar scaffolds, and how do their properties compare?

Methodological Answer: Analogs like N-(thiophen-2-ylmethyl)-2-thioxoacetamide () show comparable solubility but reduced thermal stability. Structural variations (e.g., pyran vs. benzene rings) impact logP values; calculate via ChemAxon or experimental shake-flask methods .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data between synthesized batches?

Methodological Answer: Contradictions often arise from residual solvents or rotameric conformations. Strategies:

- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the tetrahydropyran moiety.

- Perform variable-temperature NMR (25–60°C) to assess dynamic effects.

- Cross-validate with 2D COSY and HSQC to assign overlapping signals .

Q. What mechanistic insights explain low yields in the final coupling step?

Methodological Answer: Side reactions (e.g., oxalamide hydrolysis) may occur under acidic/basic conditions. Monitor pH during coupling (ideal: pH 7–8). Use DFT calculations (Gaussian 16) to model transition states and identify steric hindrance from the tetrahydropyran group. Optimize by switching to DIPEA as a base .

Q. How does the compound’s solubility profile affect its bioavailability in cellular assays?

Methodological Answer: Poor aqueous solubility can lead to false-negative results. Use nanoprecipitation : Dissolve in acetone, inject into PBS under sonication (200 W, 10 min) to form 150–200 nm particles. Validate stability via DLS and cellular uptake assays (confocal microscopy with fluorescent tagging) .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer: Decomposition (~15% over 6 months at −20°C) is linked to moisture sensitivity. Store under argon in amber vials with molecular sieves (3Å). For lyophilization, use trehalose as a cryoprotectant (1:5 w/w ratio). Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How to design structure-activity relationship (SAR) studies targeting thiophene-modified analogs?

Methodological Answer:

- Core modifications : Replace tetrahydropyran with piperidine (logP ↑) or morpholine (solubility ↑).

- Bioactivity assays : Test against kinase panels (e.g., EGFR, VEGFR2) using ATP-binding assays.

- Data analysis : Apply multivariate PCA to correlate substituent electronegativity with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.